

# An In-depth Technical Guide to 2-Butoxybenzaldehyde (C<sub>11</sub>H<sub>14</sub>O<sub>2</sub>)

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Compound of Interest		
Compound Name:	2-Butoxybenzaldehyde	
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### **Abstract**

This technical guide provides a comprehensive overview of **2-butoxybenzaldehyde**, an aromatic aldehyde with the molecular formula C<sub>11</sub>H<sub>14</sub>O<sub>2</sub>. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and outlines methods for its purification and analysis. Furthermore, this guide summarizes the available spectroscopic data for the characterization of **2-butoxybenzaldehyde**, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data on the biological activity of **2-butoxybenzaldehyde** is limited, this guide explores the potential therapeutic applications based on studies of structurally related benzaldehyde derivatives, particularly focusing on anti-inflammatory and neuroprotective effects. Potential signaling pathways, such as the MAPK and NF-κB pathways, that may be modulated by this class of compounds are also discussed.

### **Chemical and Physical Properties**

**2-Butoxybenzaldehyde** is an organic compound characterized by a benzene ring substituted with a butoxy group and a formyl (aldehyde) group at the ortho position.[1]

Table 1: Physicochemical Properties of **2-Butoxybenzaldehyde** 



Property	Value	Source
Molecular Formula	C11H14O2	[2]
Molecular Weight	178.23 g/mol	[2]
IUPAC Name	2-butoxybenzaldehyde	[2]
CAS Number	7091-13-6	[2]
Appearance	Colorless oil	[3]
Boiling Point	281.1 °C at 760 mmHg	N/A
Density	1.02 g/mL	N/A
LogP	3.0 (predicted)	[4]
Synonyms	Butylsalicylaldehyde, 2-butoxy- benzaldehyde	[2]

# **Synthesis and Purification**

The most common and efficient method for the synthesis of **2-butoxybenzaldehyde** is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide ion with an alkyl halide.[5] In this case, salicylaldehyde is deprotonated by a base to form a phenoxide, which then undergoes a nucleophilic substitution reaction with 1-bromobutane.

# Experimental Protocol: Williamson Ether Synthesis of 2-Butoxybenzaldehyde

This protocol is based on the established Williamson ether synthesis methodology for analogous compounds.

#### Materials:

- Salicylaldehyde
- 1-Bromobutane
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous



- Acetone, anhydrous
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Hexane
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Deionized water
- Brine (saturated aqueous NaCl solution)

#### Equipment:

- Round-bottom flask
- Reflux condenser
- · Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Glass chromatography column
- Standard laboratory glassware

#### Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in anhydrous acetone.
- Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the
  mixture vigorously at room temperature for 30 minutes to facilitate the formation of the
  potassium phenoxide.

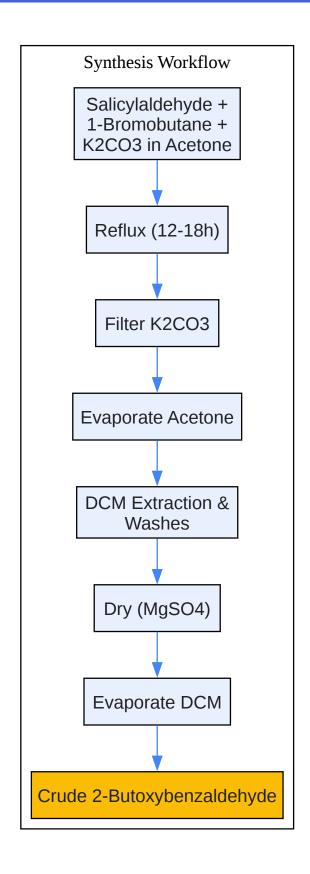
### Foundational & Exploratory





- Addition of Alkyl Halide: Slowly add 1-bromobutane (1.1 eq) to the stirred suspension.
- Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid
  potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate
  under reduced pressure using a rotary evaporator.
- Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **2-butoxybenzaldehyde**.





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Caption: Synthesis workflow for 2-butoxybenzaldehyde.



### **Purification Protocol: Column Chromatography**

The crude product can be purified by column chromatography on silica gel.[6][7][8]

#### Procedure:

- TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The target compound should have an Rf value of approximately 0.3.
- Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
- Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elution: Elute the column with the chosen solvent system, collecting fractions.
- Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-butoxybenzaldehyde.

# **Spectroscopic Data and Characterization**

The structure and purity of **2-butoxybenzaldehyde** can be confirmed using various spectroscopic techniques. While a complete set of experimentally-derived spectra for **2-butoxybenzaldehyde** is not readily available in the public domain, the following tables summarize the expected and reported data for this compound and its close isomer, 4-butoxybenzaldehyde.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 2: Predicted <sup>1</sup>H NMR Data for **2-Butoxybenzaldehyde** in CDCl<sub>3</sub>



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
10.52	S	1H	-CHO
7.85	dd	1H	Ar-H
7.55	ddd	1H	Ar-H
7.07	t	1H	Ar-H
6.98	d	1H	Ar-H
4.12	t	2H	-OCH <sub>2</sub> -
1.87	р	2H	-OCH <sub>2</sub> CH <sub>2</sub> -
1.53	h	2H	-CH₂CH₃
0.99	t	3H	-СНз

Table 3: Predicted <sup>13</sup>C NMR Data for **2-Butoxybenzaldehyde** in CDCl<sub>3</sub>



Chemical Shift (δ, ppm)	Assignment
190.0	-CHO
161.8	C-O
136.1	Ar-CH
128.8	Ar-C
128.5	Ar-CH
121.5	Ar-CH
112.9	Ar-CH
68.7	-OCH <sub>2</sub> -
31.2	-OCH <sub>2</sub> CH <sub>2</sub> -
19.3	-CH <sub>2</sub> CH <sub>3</sub>
13.9	-CH₃

Note: Predicted NMR data is based on computational models and may differ slightly from experimental values.

# Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **2-butoxybenzaldehyde** is expected to show characteristic absorption bands for the aldehyde and ether functional groups.

Table 4: Expected FTIR Absorption Bands for 2-Butoxybenzaldehyde



Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
~2960-2850	C-H stretch	Butyl group
~2820 and ~2720	C-H stretch	Aldehyde
~1700	C=O stretch	Aldehyde
~1600, ~1480	C=C stretch	Aromatic ring
~1250	C-O stretch	Aryl ether

### **Mass Spectrometry (MS)**

Electron ionization mass spectrometry (EI-MS) of **2-butoxybenzaldehyde** would likely show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for 2-Butoxybenzaldehyde

m/z	Proposed Fragment
178	[M]+
121	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
93	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

# Analytical Methods Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like **2-butoxybenzaldehyde**.[9]

Table 6: Representative GC-MS Method Parameters



Parameter	Value
Column	HP-5MS (30 m x 0.25 mm x 0.25 μm) or equivalent
Carrier Gas	Helium
Inlet Temperature	250 °C
Oven Program	100 °C (hold 5 min), then ramp at 10 °C/min to 300 °C (hold 5 min)
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-400

## **High-Performance Liquid Chromatography (HPLC)**

HPLC can also be used for the analysis of **2-butoxybenzaldehyde**. A reversed-phase method would be appropriate.

Table 7: Representative HPLC Method Parameters

Parameter	Value
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile/Water gradient
Flow Rate	1.0 mL/min
Detection	UV at 254 nm

# Potential Biological Activity and Signaling Pathways

While there is a lack of direct experimental data on the biological activity of **2-butoxybenzaldehyde**, studies on structurally similar benzaldehyde derivatives suggest potential therapeutic applications, particularly in the areas of anti-inflammatory and neuroprotective effects.



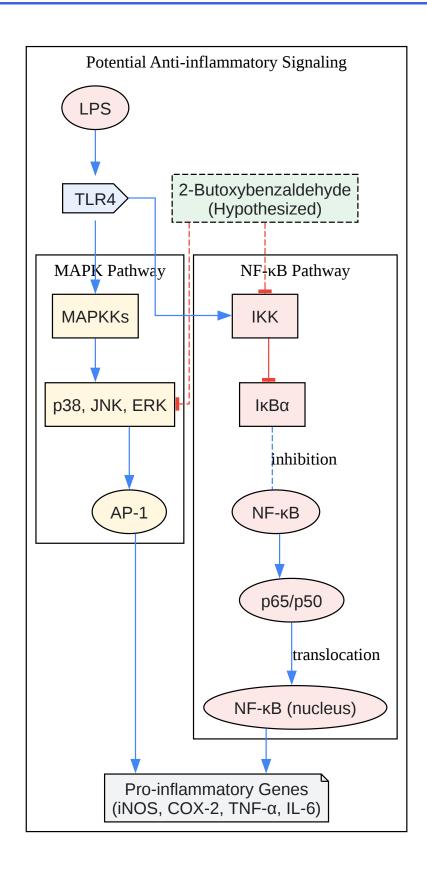
# **Potential Anti-Inflammatory Activity**

Benzaldehyde derivatives have been shown to possess anti-inflammatory properties.[10] These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

#### Potential Signaling Pathways:

- NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Some benzaldehyde derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes such as iNOS and COX-2.[11]
- MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling cascade in the inflammatory response.
   Benzaldehyde derivatives have been reported to suppress the phosphorylation of these kinases, leading to a reduction in inflammatory mediator production.[4]





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Caption: Hypothesized anti-inflammatory signaling pathways.



### **Potential Neuroprotective Effects**

Studies on various phenolic compounds, including benzaldehyde derivatives, have demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death.[12]

#### Potential Mechanisms:

- Antioxidant Activity: The phenolic structure may contribute to antioxidant properties, scavenging reactive oxygen species (ROS) that are implicated in neurodegenerative diseases.
- Modulation of Apoptotic Pathways: Benzaldehyde derivatives may protect neurons by modulating the expression of pro- and anti-apoptotic proteins.

# Experimental Protocols for Biological Activity Assessment

This assay measures the inhibitory effect of a compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[9]

#### Procedure:

- Cell Culture: Culture RAW 264.7 cells in appropriate media.
- Treatment: Pre-treat cells with various concentrations of **2-butoxybenzaldehyde** for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours.
- Griess Assay: Measure the nitrite concentration in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

This assay assesses the ability of a compound to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.[13]

#### Procedure:

• Cell Culture: Culture and differentiate SH-SY5Y cells.



- Treatment: Pre-treat cells with various concentrations of **2-butoxybenzaldehyde** for 1 hour.
- Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) or amyloid-β peptide.
- MTT Assay: After 24 hours, assess cell viability using the MTT colorimetric assay. An
  increase in cell viability compared to the stress-induced control indicates a neuroprotective
  effect.

## Safety and Handling

**2-Butoxybenzaldehyde** is classified as an irritant.[2] It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

GHS Hazard Statements:[2]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:[2]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

### Conclusion



**2-Butoxybenzaldehyde** is a versatile aromatic aldehyde that can be synthesized via the Williamson ether synthesis. Its characterization is achievable through standard spectroscopic and chromatographic techniques. While direct evidence of its biological activity is currently limited, the known anti-inflammatory and neuroprotective effects of related benzaldehyde derivatives suggest that **2-butoxybenzaldehyde** may hold therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile and mechanisms of action, particularly its effects on key signaling pathways such as NF-κB and MAPK. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the chemistry and potential applications of this compound.

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